![molecular formula C20H18N4O4S2 B2743537 N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 840497-84-9](/img/structure/B2743537.png)
N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is a complex organic compound that features a quinoxaline core, a thiophene sulfonamide group, and a 3,4-dimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the reaction of the quinoxaline derivative with 3,4-dimethoxyaniline under suitable conditions.
Attachment of the Thiophene-2-Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It can be utilized in the synthesis of other complex molecules or as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with nucleic acids or proteins, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds such as quinoxaline N-oxides and quinoxaline carboxamides share structural similarities.
Thiophene Sulfonamides: Compounds like thiophene-2-sulfonamide and its derivatives are structurally related.
3,4-Dimethoxyphenyl Compounds: Compounds such as 3,4-dimethoxyphenylacetonitrile and 3,4-dimethoxyaniline are similar in structure.
Uniqueness
N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide is unique due to the combination of its quinoxaline core, thiophene sulfonamide group, and 3,4-dimethoxyphenyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c1-27-16-10-9-13(12-17(16)28-2)21-19-20(23-15-7-4-3-6-14(15)22-19)24-30(25,26)18-8-5-11-29-18/h3-12H,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLACQTSYZHEYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
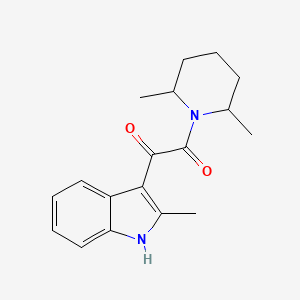
![2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2743456.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2743457.png)

![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2743463.png)
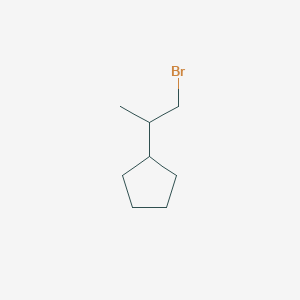
![1-[4-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B2743467.png)
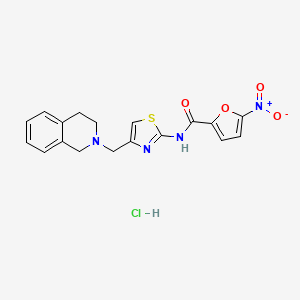
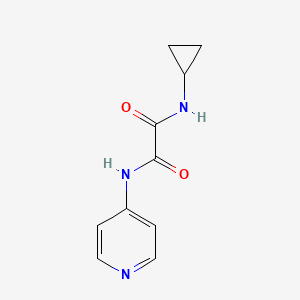
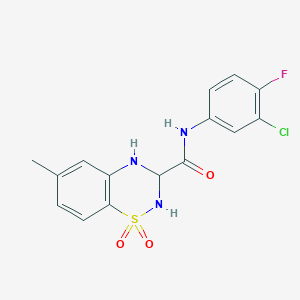
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743473.png)
![N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B2743474.png)
![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)
![ethyl 3-(4-chlorophenyl)-5-(3,4-dimethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743477.png)
